1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, also known as CIL-102, belongs to a class of compounds called dictamine analogs. Dictamnine is a naturally occurring alkaloid found in the roots of the Zanthoxylum simulans plant, historically known for its antiplatelet, anti-insect, and vasorelaxant properties [, ]. Research identified the cytotoxic potential of dictamnine against various cancers [].
A large-scale screening conducted by the National Cancer Institute (NCI) identified CIL-102 as a potent anti-tumor agent exhibiting activity against prostate, colon, leukemia, and breast cancer cell lines, including multi-drug resistant (MDR) cells [].
Studies suggest that CIL-102 exerts its anti-tumor effects by targeting tubulin, a key component of the cellular cytoskeleton essential for various cellular processes like cell division and movement []. CIL-102 binds to tubulin at a specific site, disrupting its polymerization and leading to the formation of abnormal microtubules. This ultimately disrupts cell division and triggers cell death (apoptosis) [].
CIL-102, chemically known as 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, is a significant alkaloid derivative extracted from the plant Camptotheca acuminata. This compound has garnered attention due to its potent biological properties, particularly its anti-tumorigenic activity across various cancer types. CIL-102 operates primarily through inducing apoptosis and cell cycle arrest in cancer cells, making it a focal point of research in oncology.
These reactions are crucial for modifying the compound's structure to optimize its biological activities.
CIL-102 exhibits significant biological activities, particularly in cancer treatment:
The synthesis of CIL-102 typically involves several steps:
Specific synthetic routes may vary based on the desired yield and purity levels.
CIL-102 has several applications primarily within the field of medicinal chemistry:
Studies investigating the interactions of CIL-102 with cellular proteins reveal significant insights into its mechanism of action:
Several compounds share structural or functional similarities with CIL-102. Here are some noteworthy comparisons:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Camptothecin | Alkaloid derivative | Known for topoisomerase inhibition; broader spectrum |
7-Ethylcamptothecin | Alkaloid derivative | Enhanced solubility; improved pharmacokinetics |
SN38 | Metabolite of irinotecan | Stronger topoisomerase I inhibition; clinical relevance |
CIL-102 stands out due to its specific mechanism involving both apoptosis induction and cell cycle arrest through unique signaling pathways. Its ability to modulate reactive oxygen species levels distinguishes it from other similar compounds, which may not have this dual action.
1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone possesses a complex heterocyclic structure characterized by the presence of a furo[2,3-b]quinoline core system linked to an acetophenone moiety through an amino bridge. The compound carries the Chemical Abstracts Service registry number 479077-76-4 and exhibits a molecular formula of C19H14N2O2 with a corresponding molecular weight of 302.33 grams per mole. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly delineating the ethanone functional group attached to the 4-position of a phenyl ring that bears the furo[2,3-b]quinolin-4-ylamino substituent at the para position.
The structural framework encompasses several key components that contribute to its chemical identity. The furo[2,3-b]quinoline system represents a tricyclic aromatic heterocycle containing both nitrogen and oxygen heteroatoms within the fused ring structure. This core system exhibits significant planarity and conjugation, which influences both its electronic properties and potential for intermolecular interactions. The acetophenone portion provides a carbonyl functionality that serves as both an electron-withdrawing group and a potential site for further chemical modification.
The amino linkage between the quinoline and phenyl systems creates a conjugated pathway that extends the electronic delocalization throughout the entire molecular framework. This structural feature is particularly significant as it influences the compound's spectroscopic properties and contributes to its overall stability. The presence of multiple aromatic rings and heteroatoms creates numerous potential sites for hydrogen bonding and π-π stacking interactions, which are important factors in determining the compound's solid-state packing and crystalline behavior.
The molecular structure of 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone does not contain asymmetric carbon centers, indicating that the compound exists as a single constitutional isomer without optical activity. However, the molecule exhibits conformational flexibility around the amino linkage connecting the furo[2,3-b]quinoline and acetophenone moieties. The rotation around this bond can give rise to different conformational states that may influence the compound's biological activity and intermolecular interactions.
Computational modeling studies have suggested that the compound adopts a relatively planar conformation in its lowest energy state, which facilitates maximum conjugation between the aromatic systems. This planarity is stabilized by intramolecular interactions and contributes to the compound's spectroscopic characteristics. The conformational preferences are also influenced by solvent effects and crystal packing forces, which can lead to slight deviations from perfect planarity in different environments.